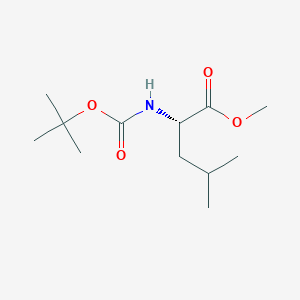

Methyl (tert-butoxycarbonyl)-L-leucinate

Beschreibung

BenchChem offers high-quality Methyl (tert-butoxycarbonyl)-L-leucinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (tert-butoxycarbonyl)-L-leucinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEVMIMUBKMNOU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446903 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63096-02-6 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-Butoxycarbonyl)-L-leucine methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl (tert-butoxycarbonyl)-L-leucinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Methyl (tert-butoxycarbonyl)-L-leucinate. This compound, a protected derivative of the essential amino acid L-leucine, is a critical building block in the field of peptide synthesis and drug discovery.

Core Chemical Properties

Methyl (tert-butoxycarbonyl)-L-leucinate, also known as Boc-L-Leu-OMe, is a white to light yellowish liquid at room temperature. The tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid allow for controlled and sequential peptide bond formation.

Quantitative Data Summary

| Property | Value | Reference(s) |

| IUPAC Name | methyl (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | [1] |

| Synonyms | Boc-L-Leu-Ome; N-(tert-Butoxycarbonyl)-L-leucine methyl ester | [1] |

| CAS Number | 63096-02-6 | [2] |

| Molecular Formula | C12H23NO4 | [1][2] |

| Molecular Weight | 245.32 g/mol | [1][2] |

| Appearance | Light yellowish liquid | [1][2] |

| Density | 0.991 g/mL at 25 °C | [1] |

| Boiling Point | 205 °C | [1] |

| Melting Point | 147-149°C | [1] |

| Optical Rotation | [α]D20 = -32.91 ± 2º (c=1 in DMF) | [2] |

| Storage | Store at 2-8 °C | [1] |

Synthesis and Purification

The synthesis of Methyl (tert-butoxycarbonyl)-L-leucinate is typically achieved through the esterification of N-Boc-L-leucine.

Experimental Protocol: Synthesis

Objective: To synthesize Methyl (tert-butoxycarbonyl)-L-leucinate from N-Boc-L-leucine.

Materials:

-

N-Boc-L-leucine

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl2) or Trimethylchlorosilane (TMSCl)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-leucine in anhydrous methanol.

-

Esterification: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride or trimethylchlorosilane dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Logical Workflow for Synthesis

Caption: Synthetic workflow for Methyl (tert-butoxycarbonyl)-L-leucinate.

Analytical Characterization

The purity and identity of Methyl (tert-butoxycarbonyl)-L-leucinate are confirmed using various analytical techniques.

Experimental Protocols: Analysis

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC.

-

Column: C18 column.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detection at 210-220 nm.

-

Expected Result: A single major peak indicating high purity (>98%).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation.

-

¹H NMR (in CDCl₃): Expected signals include those for the tert-butyl group (singlet, ~1.4 ppm), the leucine side chain protons (multiplets), the alpha-proton (multiplet), the methyl ester group (singlet, ~3.7 ppm), and the NH proton (doublet).

-

¹³C NMR (in CDCl₃): Expected signals for all 12 carbons, including the carbonyls of the Boc and ester groups, the quaternary carbon of the Boc group, and the carbons of the leucine side chain and methyl ester.

-

-

Mass Spectrometry (MS): Confirms the molecular weight.

-

Technique: Electrospray ionization (ESI).

-

Expected Result: A peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct.

-

Application in Peptide Synthesis

Methyl (tert-butoxycarbonyl)-L-leucinate is a key intermediate in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection of the N-terminus, which can be removed under acidic conditions, while the methyl ester protects the C-terminus.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of using a Boc-protected amino acid like Methyl (tert-butoxycarbonyl)-L-leucinate in SPPS.

Caption: General workflow of a solid-phase peptide synthesis cycle.

References

An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-L-leucine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-L-leucine methyl ester (Boc-L-Leu-OMe), a critical building block in synthetic peptide chemistry. This document details its physicochemical properties, experimental protocols for its synthesis and application, and its relevance in significant biological pathways.

Core Compound Data

N-(tert-Butoxycarbonyl)-L-leucine methyl ester is a derivative of the amino acid L-leucine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl ester protecting the carboxylic acid. These modifications prevent unwanted side reactions during peptide synthesis and enhance solubility in organic solvents.[]

Physicochemical and Analytical Data

The following table summarizes the key quantitative data for N-(tert-Butoxycarbonyl)-L-leucine methyl ester.

| Property | Value | Reference |

| Molecular Weight | 245.32 g/mol | [][2] |

| Molecular Formula | C₁₂H₂₃NO₄ | [][2] |

| Appearance | Colorless to light yellow liquid | [][3] |

| CAS Number | 63096-02-6 | [2] |

| Density | 0.991 g/mL at 25 °C | [] |

| Boiling Point | 205 °C | [] |

| Melting Point | 147-149 °C | [] |

| HPLC Purity | 99.11% | [3] |

| Optical Rotation | -5.4° (c=1g/100mL, CHCl₃, 20°C, 589nm) | [3] |

| Storage | 2-8 °C for long-term storage | [] |

Experimental Protocols

Synthesis of N-(tert-Butoxycarbonyl)-L-leucine Methyl Ester

This protocol is based on a general procedure for the esterification of amino acids followed by N-protection.

Part 1: Synthesis of L-leucine methyl ester hydrochloride

This step converts the native amino acid into its methyl ester hydrochloride salt.

-

Materials: L-leucine, Methanol (MeOH), Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)[4].

-

Procedure:

-

Suspend L-leucine (1.0 eq.) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

-

Slowly add thionyl chloride (3.0 eq.) or TMSCl (2.0 eq.) dropwise to the suspension.[5]

-

Remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours, or stir at room temperature for 12-24 hours if using TMSCl.[4][5]

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield the crude L-leucine methyl ester hydrochloride. This product is often used in the next step without further purification.

-

Part 2: N-Boc Protection

This step introduces the Boc protecting group to the amino group of the newly formed methyl ester.

-

Materials: L-leucine methyl ester hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.

-

Procedure:

-

Dissolve the crude L-leucine methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (3.0 eq.) to the solution, followed by the slow addition of di-tert-butyl dicarbonate (1.0 eq.).[5]

-

Allow the reaction to warm to room temperature and stir for 10-12 hours.[5]

-

Remove the volatile organic solvents in vacuo.

-

Dilute the remaining aqueous solution with water and extract the product with ethyl acetate (3 times).

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(tert-Butoxycarbonyl)-L-leucine methyl ester.[5]

-

If necessary, purify the final product using silica gel column chromatography.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Leu-OMe is a valuable reagent for solution-phase peptide synthesis. However, the Boc-protected amino acid (Boc-L-Leu-OH) is a cornerstone of the Boc/Bzl strategy in Solid-Phase Peptide Synthesis (SPPS). The following is a generalized workflow for a single coupling cycle in Boc-SPPS.

-

Materials: Boc-protected amino acid (e.g., Boc-L-leucine), resin (e.g., Merrifield or PAM resin), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Diisopropylethylamine (DIEA), coupling agents (e.g., HBTU, HATU).

-

Procedure:

-

Resin Preparation: Swell the resin in an appropriate solvent like DCM.

-

Deprotection: Remove the Boc protecting group from the resin-bound peptide chain by treating it with a solution of TFA in DCM (typically 25-50%). This exposes a free amine group.

-

Neutralization: Neutralize the resulting TFA salt with a base, such as a solution of DIEA in DCM, to yield the free amine.[6]

-

Coupling: Activate the next Boc-protected amino acid (in this case, Boc-L-leucine) with a coupling agent and add it to the resin to form a new peptide bond.

-

Washing: Wash the resin extensively to remove excess reagents and byproducts. This cycle is repeated to elongate the peptide chain.

-

Mandatory Visualizations

Boc-SPPS Workflow

The following diagram illustrates a single cycle of the Boc Solid-Phase Peptide Synthesis (SPPS) process.

References

Boc-L-Leu-OMe physical properties (melting point, boiling point)

This technical guide provides an in-depth overview of the physical properties of N-tert-Butoxycarbonyl-L-leucine methyl ester (Boc-L-Leu-OMe), a crucial reagent in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and materials science.

Core Physical Properties

Boc-L-Leu-OMe is a protected derivative of the amino acid L-leucine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxyl group. These modifications are critical for its application in stepwise peptide chain elongation.

Data Summary

The physical characteristics of Boc-L-Leu-OMe are summarized in the table below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Physical Property | Value | Citations |

| Molecular Formula | C₁₂H₂₃NO₄ | [1][][3][4] |

| Molecular Weight | 245.32 g/mol | [1][][3][4] |

| Melting Point | 147-149 °C | [1][] |

| Boiling Point | 205 °C (literature) | [1][] |

| Density | 0.991 g/mL at 25 °C (literature) | [1][] |

| Appearance | White/off-white solid or light yellowish liquid | [][4][5] |

Note: The reported appearance varies. Given the melting point of 147-149°C, Boc-L-Leu-OMe is a solid at standard ambient temperature and pressure. The description as a liquid may refer to the substance in its molten state or as a supercooled liquid.

Experimental Protocols

Standardized methods are employed to determine the physical properties of chemical compounds like Boc-L-Leu-OMe. The following are generalized protocols representative of those used to obtain the data cited.

Melting Point Determination (Capillary Method)

-

Sample Preparation : A small, dry sample of crystalline Boc-L-Leu-OMe is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup : The capillary tube is placed in a melting point apparatus, which contains a heating block or oil bath and a thermometer.

-

Heating : The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Observation : The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range (e.g., 147-149 °C) is reported as the melting point.

Boiling Point Determination (Distillation Method)

-

Apparatus Setup : A small quantity of Boc-L-Leu-OMe is placed in a distillation flask. The flask is fitted with a condenser, a thermometer with the bulb positioned at the vapor outlet, and a collection vessel. The setup is typically performed under reduced pressure to prevent decomposition at high temperatures.

-

Heating : The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Equilibrium : The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point at the recorded pressure.

-

Correction : If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point is corrected to the normal boiling point using a nomograph or the Clausius-Clapeyron relation. The reported value of 205 °C is a literature value, likely normalized to standard pressure.[1][]

Application in Peptide Synthesis

Boc-L-Leu-OMe is a fundamental building block in peptide synthesis. The Boc group protects the N-terminus, allowing for controlled, sequential addition of amino acids to a growing peptide chain. The methyl ester protects the C-terminus. The following diagram illustrates the logical workflow of a basic dipeptide formation using Boc-L-Leu-OMe.

Caption: Workflow for dipeptide synthesis using Boc-L-Leu-OMe.

References

Solubility Profile of Methyl (tert-butoxycarbonyl)-L-leucinate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Methyl (tert-butoxycarbonyl)-L-leucinate (Boc-L-Leu-OMe), a key building block in peptide synthesis and pharmaceutical development. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthetic protocols, formulation development, and purification processes. While extensive quantitative data remains limited in publicly available literature, this guide consolidates the existing information and provides standardized methodologies for its determination.

Overview of Methyl (tert-butoxycarbonyl)-L-leucinate

Methyl (tert-butoxycarbonyl)-L-leucinate is a protected amino acid derivative widely utilized in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid enhance its stability and facilitate its use in peptide coupling reactions. It typically presents as a colorless to light yellowish liquid.

Quantitative Solubility Data

| Solvent | Chemical Formula | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Not Specified | 50 | ~0.204 |

Note: The molar solubility is an approximation based on the provided mg/mL value and a molecular weight of 245.32 g/mol . The original source suggests that warming and sonication may be required to achieve this solubility.

Qualitative assessments indicate that the related compound, N-Boc-L-leucine, is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, and acetone. While this suggests that the methyl ester derivative may also be soluble in these solvents, empirical determination is necessary for quantitative values.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a liquid compound like Methyl (tert-butoxycarbonyl)-L-leucinate in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Objective: To determine the saturation solubility of Methyl (tert-butoxycarbonyl)-L-leucinate in a selected organic solvent at a specific temperature.

Materials:

-

Methyl (tert-butoxycarbonyl)-L-leucinate (high purity)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Micropipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of Methyl (tert-butoxycarbonyl)-L-leucinate to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible, confirming saturation.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.

-

Dilute the collected supernatant with a known volume of the solvent in a volumetric flask to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometric method.

-

Generate a standard calibration curve using solutions of known concentrations of Methyl (tert-butoxycarbonyl)-L-leucinate in the same solvent.

-

Determine the concentration of the solute in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Methyl (tert-butoxycarbonyl)-L-leucinate.

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of Methyl (tert-butoxycarbonyl)-L-leucinate is a fundamental parameter for its application in research and development. While quantitative data is currently sparse, the provided experimental protocol offers a robust framework for its determination in a variety of organic solvents. The generation of comprehensive solubility data will undoubtedly facilitate the optimization of synthetic routes and the development of novel peptide-based therapeutics.

An In-depth Technical Guide to the Stability and Storage of Boc-L-leucine methyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-tert-butoxycarbonyl-L-leucine methyl ester (Boc-L-leucine methyl ester). Understanding the stability profile of this critical raw material is paramount for ensuring its integrity in peptide synthesis and other applications in drug development, thereby guaranteeing reproducible results and the quality of the final products.

Chemical Properties and Recommended Storage

Boc-L-leucine methyl ester is a derivative of the amino acid L-leucine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is esterified with a methyl group. These modifications render it stable under specific conditions but also susceptible to degradation under others.

| Property | Value | Reference |

| CAS Number | 63096-02-6 | [1][2] |

| Molecular Formula | C12H23NO4 | [1][3] |

| Molecular Weight | 245.32 g/mol | [1][3] |

| Appearance | Light yellowish liquid | [1][3] |

| Recommended Storage Temperature | 0°C to 8°C | [1][4][5] |

| Purity (typical) | ≥ 98% (HPLC) | [1] |

For optimal shelf life, Boc-L-leucine methyl ester should be stored in a tightly sealed container in a refrigerator at 0°C to 8°C .[1][4][5] It should be protected from moisture and light.

Stability Profile and Degradation Pathways

The stability of Boc-L-leucine methyl ester is primarily influenced by pH, temperature, and light. The presence of the Boc and methyl ester functional groups dictates its degradation pathways.

pH Stability

-

Acidic Conditions: The Boc protecting group is highly sensitive to acidic conditions.[6] Acid-catalyzed hydrolysis leads to the cleavage of the Boc group, yielding L-leucine methyl ester and byproducts such as tert-butanol and isobutylene. This degradation pathway is a well-established method for deprotection in peptide synthesis.

-

Neutral and Basic Conditions: The Boc group is generally stable under neutral and basic conditions.[7] However, the methyl ester group can be susceptible to base-catalyzed hydrolysis (saponification), which would yield Boc-L-leucine. This reaction is generally slower than the acid-catalyzed deprotection of the Boc group.

The primary degradation pathways under hydrolytic stress are illustrated below:

References

- 1. Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biopharminternational.com [biopharminternational.com]

- 4. pharmtech.com [pharmtech.com]

- 5. Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC–UV method for their quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of Methyl (tert-butoxycarbonyl)-L-leucinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for Methyl (tert-butoxycarbonyl)-L-leucinate, a key building block in peptide synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic and Spectrometric Data

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For Methyl (tert-butoxycarbonyl)-L-leucinate, the following signals are expected in ¹H and ¹³C NMR spectra, typically recorded in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl (tert-butoxycarbonyl)-L-leucinate in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.0 | d | 1H | NH |

| ~4.3 | m | 1H | α-CH |

| 3.73 | s | 3H | OCH₃ |

| ~1.7 | m | 1H | γ-CH |

| ~1.5 | m | 2H | β-CH₂ |

| 1.45 | s | 9H | C(CH₃)₃ (Boc) |

| ~0.9 | d | 6H | δ-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl (tert-butoxycarbonyl)-L-leucinate in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C=O (ester) |

| ~155 | C=O (carbamate) |

| ~80 | C(CH₃)₃ (Boc) |

| ~52 | OCH₃ |

| ~52 | α-CH |

| ~41 | β-CH₂ |

| ~28 | C(CH₃)₃ (Boc) |

| ~25 | γ-CH |

| ~22 | δ-CH₃ |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular formula of Methyl (tert-butoxycarbonyl)-L-leucinate is C₁₂H₂₃NO₄, with a molecular weight of approximately 245.32 g/mol .[]

Table 3: Predicted Mass Spectrometry Data for Methyl (tert-butoxycarbonyl)-L-leucinate

| m/z | Ion |

| 246.17 | [M+H]⁺ |

| 268.15 | [M+Na]⁺ |

| 190.13 | [M+H - C₄H₈]⁺ |

| 146.12 | [M+H - Boc]⁺ |

| 88.08 | [Leucine methyl ester fragment]⁺ |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and MS data for Methyl (tert-butoxycarbonyl)-L-leucinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of Methyl (tert-butoxycarbonyl)-L-leucinate is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.

-

A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal. For ¹H NMR, the integrals of the signals are determined to provide information on the relative number of protons.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of Methyl (tert-butoxycarbonyl)-L-leucinate is prepared in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with a time-of-flight (TOF) or quadrupole analyzer, is commonly used.

-

Ionization: The sample solution is introduced into the ESI source where it is nebulized and ionized to produce protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

-

Mass Analysis: The ions are guided into the mass analyzer where they are separated based on their mass-to-charge ratio.

-

Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. The precursor ion of interest (e.g., [M+H]⁺) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and the resulting fragment ions are analyzed in the second mass analyzer.

Visualizations

The following diagrams illustrate the general workflows for NMR and MS analysis.

References

The Enduring Role of the Boc Protecting Group in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, target peptides. Among the arsenal of protective chemistry, the tert-butyloxycarbonyl (Boc) group remains a cornerstone, particularly in solid-phase peptide synthesis (SPPS). Despite the rise of Fmoc chemistry, the Boc strategy offers distinct advantages, especially for the synthesis of long or challenging hydrophobic sequences. This technical guide provides an in-depth exploration of the Boc protecting group's role in peptide synthesis, detailing its underlying chemistry, experimental protocols, and comparative data to inform its application in research and drug development.

The Boc group is an acid-labile protecting group for amines.[1] In the context of SPPS, it temporarily shields the Nα-amino group of an amino acid, preventing self-polymerization and directing the sequence of peptide bond formation.[2][3] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method where the temporary Nα-Boc group is removed by a moderately strong acid, while more permanent benzyl-based side-chain protecting groups are cleaved at the final stage with a much stronger acid.[4][5]

The Chemistry of Boc Protection and Deprotection

The successful application of Boc chemistry hinges on the differential acid lability between the Nα-Boc group and the side-chain protecting groups, a concept often referred to as "quasi-orthogonality".[5]

Boc Protection of Amino Acids

The introduction of the Boc group to the Nα-amino group of an amino acid is typically achieved through nucleophilic acyl substitution using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[6][7] The reaction proceeds via the attack of the nucleophilic amine on one of the carbonyl carbons of Boc₂O.[7][8] This process is often facilitated by a base to deprotonate the amino group, enhancing its nucleophilicity.[8]

Caption: Mechanism of Boc protection of an amino acid.

Boc Deprotection in SPPS

The removal of the Boc group is accomplished by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][4][9] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation.[7][8] This cation can potentially alkylate nucleophilic side chains, such as those of tryptophan, methionine, and cysteine.[10] To prevent these side reactions, scavengers like dithiothreitol (DTE) or anisole are often added to the deprotection solution.[4][10]

Following deprotection, the newly exposed N-terminal amine exists as a trifluoroacetate salt, which is not nucleophilic.[11] A neutralization step, typically with a hindered base like N,N-diisopropylethylamine (DIEA), is required to generate the free amine before the next coupling cycle.[10][11]

Caption: Boc deprotection and neutralization pathway.

The Boc-SPPS Workflow

A typical cycle in Boc-based solid-phase peptide synthesis involves a series of repeated steps to elongate the peptide chain.[5][10]

Caption: Cyclical workflow of Boc-based SPPS.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in Boc-SPPS.

Nα-Boc Protection of an Amino Acid

This protocol describes a general procedure for the Boc protection of an amino acid using Boc anhydride.

Reagents and Materials:

-

Amino acid

-

Triethylamine (Et₃N)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

5% Citric acid solution

-

Sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[12]

-

With stirring at room temperature, add Boc₂O (1.1 equivalents).[12]

-

Continue stirring for 2-4 hours until the reaction is complete (monitor by TLC).[12]

-

Dilute the reaction mixture with water.[12]

-

Extract the aqueous mixture twice with ethyl acetate to remove byproducts.[12]

-

Acidify the aqueous layer with a 5% citric acid solution and immediately extract the product three times with ethyl acetate.[12]

-

Combine the organic layers, dry over sodium sulfate or magnesium sulfate, and evaporate the solvent to yield the crude Boc-amino acid.[12]

Boc-SPPS Cycle: Deprotection, Neutralization, and Coupling

This protocol outlines a single cycle of amino acid addition in Boc-SPPS.

Reagents and Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Boc-amino acid

-

Coupling reagent (e.g., HBTU)

-

Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Deprotection:

-

Swell the peptide-resin in DCM.[5]

-

Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes at room temperature.[13] For peptides containing sensitive residues like Cys, Met, or Trp, add 0.5% dithiothreitol (DTE) as a scavenger.[13]

-

Filter and wash the resin thoroughly with DCM and then isopropanol (IPA).[13]

-

-

Neutralization (Standard Protocol):

-

Coupling:

-

In a separate vessel, dissolve the next Boc-amino acid (2-4 equivalents) and a coupling reagent like HBTU (2-4 equivalents) in DMF.[5]

-

Add DIEA (4-8 equivalents) to activate the amino acid.[5]

-

Add the activated amino acid solution to the neutralized peptide-resin.[5]

-

Agitate the mixture for the duration of the coupling reaction (typically 1-2 hours), monitoring completion with a ninhydrin test.[14]

-

Drain the reaction mixture and wash the peptide-resin thoroughly with DMF and DCM.[5]

-

An alternative, more efficient approach is in situ neutralization , where the activated amino acid and neutralization base are added simultaneously to the TFA salt of the peptide-resin.[10][11] This can improve coupling efficiency for difficult sequences.[14]

Final Cleavage from the Resin

The final step involves the simultaneous cleavage of the peptide from the resin and removal of the side-chain protecting groups using a strong acid.

Reagents and Materials:

-

Dried peptide-resin

-

Anhydrous hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavenger (e.g., anisole)

-

Specialized HF cleavage apparatus

Procedure (Standard HF Cleavage):

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.[5]

-

Add a scavenger, such as anisole (typically 10% v/v).[5]

-

Cool the reaction vessel to between -5 and 0°C.[5]

-

Carefully condense anhydrous HF into the reaction vessel.[5]

-

Stir the mixture at 0°C for 1-2 hours.[5]

-

Evaporate the HF under vacuum.

-

Precipitate and wash the crude peptide with cold diethyl ether.

-

Dissolve the peptide in an appropriate aqueous buffer for purification by HPLC.

Quantitative Data and Comparisons

The choice between Boc and Fmoc chemistry is often dictated by the specific peptide sequence and desired outcome. While Fmoc has become more common due to its milder deprotection conditions, Boc chemistry holds significant advantages in certain scenarios.[15][]

| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | References |

| Nα-Deprotection Reagent | 50% TFA in DCM (strong acid) | 20% Piperidine in DMF (base) | [4][17] |

| Side-Chain Deprotection | HF, TFMSA (very strong acid) | TFA (strong acid) | [10][17] |

| Orthogonality | Quasi-orthogonal | Fully orthogonal | [4][14] |

| Solubility of Protected Peptides | Generally higher | Can be lower, leading to aggregation | [14] |

| Synthesis of Hydrophobic Peptides | Often preferred due to reduced aggregation | More prone to aggregation issues | [14][18] |

| Coupling Reagents | DCC/HOBt, HBTU | HBTU, HATU | [] |

| Final Cleavage Conditions | Harsh (HF, TFMSA) | Mild (TFA) | [10][17] |

| Equipment | Requires specialized HF-resistant apparatus | Standard laboratory glassware | [14][18] |

The protonation of the N-terminus after Boc deprotection can disrupt inter-chain hydrogen bonding, which is a primary cause of aggregation in growing peptide chains.[5][14] This makes the Boc strategy particularly effective for synthesizing hydrophobic peptides that are otherwise difficult to produce using the Fmoc method.[15]

Potential Side Reactions

Several side reactions can occur during Boc-SPPS, which must be managed to ensure high purity of the final peptide.

-

Alkylation: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic residues like Trp, Met, and Cys. This is minimized by the use of scavengers.[10]

-

Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminus can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is more prevalent in Fmoc chemistry but can be suppressed in Boc-SPPS by using in situ neutralization protocols.[13]

-

Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to aspartimide formation, especially under basic conditions. The acidic conditions of the Boc deprotection step and in situ neutralization can help minimize this side reaction compared to the basic deprotection in Fmoc chemistry.[13]

-

Pyroglutamate Formation: An N-terminal glutamine residue can cyclize to form pyroglutamate. This can be minimized by ensuring efficient coupling of the subsequent amino acid.

Conclusion

The Boc protecting group, a veteran of peptide synthesis, continues to be an indispensable tool for researchers and drug developers. Its unique chemical properties, particularly the acidic deprotection step, offer a powerful strategy for overcoming the challenges associated with synthesizing difficult and hydrophobic peptide sequences. While the harsh final cleavage conditions necessitate specialized equipment and handling, the superior results obtained for aggregation-prone peptides often justify its use. A thorough understanding of the underlying chemistry, optimization of reaction protocols, and awareness of potential side reactions, as detailed in this guide, will enable scientists to effectively leverage the Boc strategy for the successful synthesis of complex peptides.

References

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. peptide.com [peptide.com]

- 3. biosynth.com [biosynth.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. jk-sci.com [jk-sci.com]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. chempep.com [chempep.com]

- 14. peptide.com [peptide.com]

- 15. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: The Role of Methyl (tert-butoxycarbonyl)-L-leucinate in Peptide Synthesis

1. Introduction

Methyl (tert-butoxycarbonyl)-L-leucinate, commonly abbreviated as Boc-Leu-OMe, is an N-α-Boc-protected amino acid ester. The tert-butoxycarbonyl (Boc) group shields the N-terminal amine, while the methyl ester protects the C-terminal carboxyl group. This dual protection renders the molecule stable and suitable as a building block in specific peptide synthesis strategies. However, it is crucial for researchers to understand that Boc-Leu-OMe is not a direct-use reagent for the standard stepwise elongation in solid-phase peptide synthesis (SPPS).

2. Incompatibility with Standard SPPS

Standard SPPS, in both Boc and Fmoc strategies, relies on the sequential addition of N-α-protected amino acids to a growing peptide chain anchored to a solid resin. A key step in each cycle is the activation of the free carboxylic acid of the incoming amino acid to form a reactive species that couples with the deprotected N-terminal amine of the resin-bound peptide.

Since the carboxyl group of Boc-Leu-OMe is protected as a methyl ester, it cannot be activated by standard coupling reagents (e.g., DCC, HBTU, HATU). Therefore, it cannot be directly incorporated into the iterative coupling cycles of SPPS.

3. Primary Application: Solution-Phase Peptide Synthesis (SPPS)

The primary application of Methyl (tert-butoxycarbonyl)-L-leucinate is in solution-phase peptide synthesis . In this classical approach, peptide chains are assembled in a homogenous solution. Boc-Leu-OMe can serve as a C-terminal starting material. For example, its Boc group can be removed using an acid like trifluoroacetic acid (TFA), and the resulting free amine (H-Leu-OMe) can be coupled with another N-protected amino acid to form a dipeptide. This method is often used for the synthesis of short peptides or peptide fragments.[1][2][3]

4. Application in Fragment Condensation for SPPS

While not used for single amino acid addition, Boc-Leu-OMe is a valuable precursor for creating peptide fragments that are subsequently used in a hybrid approach known as fragment condensation SPPS .[4][5] This strategy is particularly useful for synthesizing large peptides or proteins where stepwise synthesis may lead to low yields and accumulated impurities.[4][6]

The overall process involves:

-

Solution-Phase Fragment Synthesis : Boc-Leu-OMe is used as a starting material to build a di-, tri-, or larger peptide fragment in solution.

-

C-Terminal Deprotection : The C-terminal methyl ester of the synthesized fragment is hydrolyzed (saponified), typically using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to expose the free carboxylic acid.[7][8][9]

-

Solid-Phase Fragment Coupling : This newly synthesized fragment, now with a free C-terminus and protected N-terminus, is activated and coupled to the N-terminus of a peptide chain growing on a solid support.[10]

This approach can improve the overall efficiency of synthesizing long and complex peptides.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Dipeptide Boc-Leu-Leu-OMe

This protocol describes the coupling of Boc-L-leucine (Boc-Leu-OH) with L-leucine methyl ester hydrochloride (H-Leu-OMe·HCl) to form the protected dipeptide Boc-Leu-Leu-OMe. This reaction is a representative example of the use of Boc-protected amino acid esters in solution-phase synthesis.

Materials:

-

Boc-L-leucine (Boc-Leu-OH)

-

L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M HCl, Saturated NaHCO₃, Brine

Procedure:

-

In a round-bottom flask, dissolve Boc-Leu-OH (1.0 eq), H-Leu-OMe·HCl (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM.

-

Cool the flask to 0 °C in an ice bath.

-

Add Et₃N (1.1 eq) to the mixture to neutralize the hydrochloride salt and stir for 10 minutes.

-

Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the DCU precipitate and wash it with DCM.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Dissolve the residue in EtOAc and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude Boc-Leu-Leu-OMe.

-

Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Saponification of Boc-Leu-Leu-OMe

This protocol details the hydrolysis of the C-terminal methyl ester of the dipeptide synthesized in Protocol 1 to generate the free carboxylic acid (Boc-Leu-Leu-OH), making it ready for fragment condensation.

Materials:

-

Boc-Leu-Leu-OMe

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

2 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve the protected dipeptide, Boc-Leu-Leu-OMe (1.0 eq), in MeOH or THF.[1][9]

-

Add an aqueous solution of 2 M NaOH (2.0 eq) to the mixture.[1]

-

Stir the reaction at room temperature for 4-10 hours.[1]

-

Monitor the progress of the saponification by TLC until the starting material is completely consumed.[1][7]

-

Remove the organic solvent (MeOH or THF) under reduced pressure.

-

Dissolve the aqueous residue in water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

-

Extract the product with EtOAc (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under vacuum to obtain the desired Boc-Leu-Leu-OH.[1]

Protocol 3: Fragment Condensation on Solid Phase

This protocol provides a general methodology for coupling a protected peptide fragment (e.g., Boc-Leu-Leu-OH from Protocol 2) to an N-terminally deprotected peptide-resin.

Materials:

-

Peptide-resin with a free N-terminal amine (e.g., H-Xaa-Resin)

-

Boc-Leu-Leu-OH (3.0 eq)

-

HBTU (2.9 eq) or HATU (2.9 eq)

-

HOBt (3.0 eq)

-

DIPEA (6.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the peptide-resin in anhydrous DMF.

-

In a separate flask, pre-activate the peptide fragment by dissolving Boc-Leu-Leu-OH (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF.

-

Add DIPEA (6.0 eq) to the activation mixture and stir for 5-10 minutes at room temperature.

-

Drain the DMF from the swollen resin and add the pre-activated fragment solution.

-

Agitate the reaction vessel at room temperature for 4-12 hours.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative test (yellow beads) indicates complete coupling.

-

Once the coupling is complete, drain the reaction solution and wash the peptide-resin extensively with DMF, DCM, and MeOH to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle or for final cleavage and deprotection.

Data Presentation

Table 1: Summary of Yields for Solution-Phase Dipeptide Synthesis and Saponification

| Step | Product | Starting Materials | Coupling/Reaction Conditions | Typical Yield | Reference |

| Synthesis | Boc-Leu-Leu-OMe | Boc-Leu-OH + H-Leu-OMe·HCl | DCC/HOBt, Et₃N, DCM, 48h at RT | 87.7% | [1] |

| Saponification | Boc-Leu-Leu-OH | Boc-Leu-Leu-OMe | 2M NaOH, MeOH, 10h at RT | ~90% (waxy solid) | [1][11] |

| Synthesis | Boc-Ala-D-Leu-Nle-Gly-OMe | Boc-Ala-OH + H-D-Leu-Nle-Gly-OMe | EDCI/HOBt/DIPEA | 84% | [9] |

| Saponification | Boc-Ala-D-Leu-Nle-Gly-OH | Boc-Ala-D-Leu-Nle-Gly-OMe | 0.2N LiOH, THF/H₂O, 2h | Quantitative | [9] |

Visualizations

Caption: Workflow for fragment synthesis and condensation.

Caption: Reaction scheme for solution-phase dipeptide synthesis.

Caption: Reaction scheme for methyl ester saponification.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. Peptide Synthesis via Fragment Condensation | Springer Nature Experiments [experiments.springernature.com]

- 6. peptide.com [peptide.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. researchgate.net [researchgate.net]

- 11. escholarship.org [escholarship.org]

Application Notes and Protocols for Boc-L-leucine Methyl Ester in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-leucine methyl ester is a pivotal N-terminally protected amino acid derivative utilized in both solution-phase and solid-phase peptide synthesis (SPPS).[][2] The tert-butyloxycarbonyl (Boc) protecting group provides stability to the amino group, preventing unwanted side reactions during peptide bond formation.[2] The methyl ester protection of the C-terminus enhances solubility in organic solvents, facilitating efficient coupling reactions.[] This document provides detailed protocols for the application of Boc-L-leucine methyl ester in peptide synthesis, including coupling, deprotection, and purification steps, tailored for researchers and professionals in drug development and peptide chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, Boc-L-leucine, is provided below.

| Property | Value |

| Molecular Formula | C12H23NO4 |

| Molecular Weight | 245.32 g/mol |

| Appearance | White or off-white powder |

| Melting Point | 147-149°C |

| Boiling Point | 205°C |

| Density | 0.991 g/mL at 25°C |

Experimental Protocols

Synthesis of Boc-L-leucine Methyl Ester

This protocol outlines the synthesis of Boc-L-leucine methyl ester from L-leucine methyl ester hydrochloride.

Materials:

-

L-leucine methyl ester hydrochloride

-

Di-tert-butyl dicarbonate (Boc)2O

-

Sodium bicarbonate (NaHCO3)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve L-leucine methyl ester hydrochloride (1.0 equivalent) in a 1:1 mixture of THF and water.

-

Add sodium bicarbonate (3.0 equivalents) and (Boc)2O (1.0 equivalent) to the solution at 0°C.[3]

-

Stir the reaction mixture at room temperature for 10 hours.[3]

-

Remove the volatile components under reduced pressure.

-

Dilute the remaining solution with water and extract the aqueous phase three times with ethyl acetate.[3]

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Boc-L-leucine methyl ester.[3]

Solution-Phase Dipeptide Synthesis: Coupling of Boc-L-leucine with an Amino Acid Ester

This protocol describes a general procedure for the synthesis of a dipeptide using Boc-L-leucine and another amino acid methyl ester, employing DCC and HOBt as coupling agents.[4][5]

Materials:

-

Boc-L-leucine

-

Amino acid methyl ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (Et3N) or N-Methylmorpholine (NMM)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

1 M HCl (cold)

-

Saturated NaHCO3 solution

-

Saturated NaCl (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

-

Dissolve Boc-L-leucine (1.25 mmol) and HOBt (1.4 mmol) in anhydrous DCM (3 mL).[5]

-

In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 mmol) in DCM (1 mL) and neutralize with NMM or Et3N (1.0 mmol) at 0°C.

-

Add the neutralized amino acid ester solution to the Boc-L-leucine solution.

-

Add a solution of DCC (1.4 mmol) in DCM (3 mL) to the reaction mixture at 0°C.[5]

-

Stir the reaction mixture at 0°C for 5 hours and then at room temperature overnight.[5]

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Evaporate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with cold 1 M HCl, saturated NaHCO3 solution, and brine.[5]

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and evaporate to dryness to obtain the crude protected dipeptide.[5]

Quantitative Data for a Representative Dipeptide Synthesis (Boc-Leu-Leu-OMe): [4]

| Reactant | Amount (mmol) | Yield (%) |

| Boc-NH-Leu-OH | 14.78 | 61.6 |

| NH2-Leu-OMe·HCl | 21.08 | |

| DCC | 18.73 | |

| HOBt | 18.73 |

Boc Deprotection

This protocol details the removal of the Boc protecting group to liberate the N-terminal amine for further peptide chain elongation.

Materials:

-

Boc-protected peptide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected peptide in DCM.

-

Add an equal volume of TFA to the solution at 0°C.[6]

-

Allow the solution to warm to room temperature and stir for 30 minutes to 2 hours, monitoring the reaction by TLC.[7]

-

Remove the excess TFA and DCM under reduced pressure to yield the deprotected peptide as a TFA salt.[5]

-

For subsequent coupling steps, the TFA salt is typically neutralized in situ using a non-nucleophilic base such as diisopropylethylamine (DIEA).[8]

Purification

The crude peptide is typically purified by silica gel column chromatography.

Procedure:

-

Prepare a silica gel column (100-200 mesh).

-

Elute the crude product using a suitable solvent system, such as a gradient of methanol in chloroform or n-hexane-ethyl acetate.[4][9]

-

Collect the fractions and monitor by TLC to identify the pure peptide.

-

Combine the pure fractions and evaporate the solvent to obtain the purified peptide.

Diagrams

Experimental Workflow for Dipeptide Synthesis

Caption: Solution-phase dipeptide synthesis workflow.

Boc Protection and Deprotection Cycle

Caption: The cycle of Boc protection and deprotection.

References

- 2. nbinno.com [nbinno.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. scielo.br [scielo.br]

- 6. rsc.org [rsc.org]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. peptide.com [peptide.com]

- 9. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]

Application Notes and Protocols for Peptide Cleavage from Resin in Boc-SPPS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cleavage of synthetic peptides from various resins following solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry. The final cleavage step is a critical stage that dictates the overall success and purity of the synthesized peptide. This document outlines the most common cleavage strategies, discusses potential side reactions, and provides step-by-step experimental procedures.

Introduction to Peptide Cleavage in Boc-SPPS

In Boc-based solid-phase peptide synthesis, the peptide is assembled on a solid support while the N-terminus is temporarily protected by the acid-labile Boc group. Side-chain functional groups are protected by groups that are stable to the conditions used for Boc removal (typically 50% trifluoroacetic acid in dichloromethane) but are cleaved during the final step.[1][2] The final cleavage involves the use of a strong acid to simultaneously remove the side-chain protecting groups and release the peptide from the resin.[1][3]

The choice of cleavage reagent and protocol is dictated by the type of resin used, the amino acid composition of the peptide, and the nature of the side-chain protecting groups.[4][5] The most common resins used in Boc-SPPS are Merrifield, PAM (phenylacetamidomethyl), BHA (benzhydrylamine), and MBHA (methylbenzhydrylamine) resins.[6][7]

Cleavage Methodologies

The primary methods for cleaving peptides from the resin in Boc-SPPS involve strong acids such as hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Hydrogen Fluoride (HF) Cleavage

Anhydrous hydrogen fluoride is the most popular and versatile reagent for cleaving peptides from resins in Boc-based synthesis.[3][8] It is a highly corrosive and toxic gas that requires a specialized, HF-resistant apparatus made of materials like Teflon and Kel-F.[3][9] HF efficiently removes most common benzyl-based side-chain protecting groups and cleaves the peptide from Merrifield and PAM resins.[3][6]

There are two main HF cleavage protocols:

-

Standard (High) HF Cleavage: This one-step procedure utilizes a high concentration of HF to simultaneously deprotect side chains and cleave the peptide from the resin.[4][8]

-

Low-High HF Cleavage: This two-step method is employed for sensitive peptides, particularly those containing tryptophan, cysteine, or methionine.[4][8] The "low" step uses a lower concentration of HF in dimethyl sulfide (DMS) to remove most side-chain protecting groups under milder conditions, followed by a "high" HF step to cleave the peptide from the resin.[10]

Trifluoromethanesulfonic Acid (TFMSA) Cleavage

TFMSA is a strong organic acid that serves as an alternative to HF and does not require a specialized apparatus.[4][11] It is typically used in conjunction with trifluoroacetic acid (TFA) and scavengers.[11] While effective, TFMSA-cleaved peptides may be more susceptible to salt and scavenger association, necessitating careful work-up and purification.[4] Similar to HF, both standard and "low-high" TFMSA cleavage protocols exist.[4]

Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Cleavage

TMSOTf is another alternative to HF that offers several advantages, including fewer side reactions and the production of less hygroscopic peptide products compared to TFMSA.[4] This method also does not require a specialized HF apparatus. A two-step cleavage procedure using TMSBr/thioanisole/TFA for deprotection followed by TMSOTf/thioanisole/TFA for resin cleavage has also been developed.[6][12]

The Critical Role of Scavengers

During acid-mediated cleavage, highly reactive carbocations are generated from the cleavage of protecting groups (e.g., benzyl, t-butyl cations).[3][13] These electrophilic species can attack nucleophilic amino acid side chains, leading to undesired modifications.[13] Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these carbocations and prevent side reactions.[3][13] The choice of scavenger cocktail is crucial and depends on the amino acid composition of the peptide.[10][13]

Table 1: Common Scavengers and Their Applications

| Scavenger | Target Amino Acids/Protecting Groups | Notes |

| Anisole | Tryptophan (Trp), Tyrosine (Tyr) | Prevents alkylation of the indole ring of Trp by benzyl or t-butyl cations.[4] |

| p-Cresol | General scavenger, Tyrosine (Tyr) | Similar to anisole, helps to suppress alkylation. |

| Thioanisole | Arginine (Arg) protected with sulfonyl groups (e.g., Tosyl) | Aids in the removal of sulfonyl protecting groups.[13] Avoid use in HF cleavages.[4] |

| 1,2-Ethanedithiol (EDT) | Tryptophan (Trp) | Can be used to remove the formyl protecting group from Trp(For) during TMSOTf cleavage.[4] |

| Dimethyl Sulfide (DMS) | Methionine (Met) | Prevents alkylation of the methionine side chain.[10] Used in low-HF procedures. |

| p-Thiocresol | Cysteine (Cys) | Used in scavenger mixtures for Cys-containing peptides.[10] |

| Triisopropylsilane (TIS) | General scavenger | An "odorless" alternative for scavenging trityl groups.[13] |

Potential Side Reactions During Cleavage

Several side reactions can occur during the final cleavage step, leading to impurities in the crude peptide product. Understanding these potential issues is key to selecting the appropriate cleavage conditions and scavenger cocktails.

Table 2: Common Side Reactions and Mitigation Strategies

| Side Reaction | Description | Amino Acids Involved | Mitigation Strategies |

| Alkylation | Attachment of carbocations generated from protecting groups to nucleophilic side chains. | Trp, Met, Cys, Tyr | Use of appropriate scavengers (e.g., anisole, p-cresol, TIS).[4][13] |

| Aspartimide Formation | Cyclization of aspartic acid residues to form a five-membered ring, which can lead to racemization and chain cleavage. | Asp-Gly, Asp-Ala, Asp-Ser sequences | Cleave at lower temperatures (≤ 5°C).[8] |

| N-O Shift | Acyl migration from the nitrogen to the oxygen in serine and threonine residues in strong acid. | Ser, Thr | The reaction is reversible and can be reversed by treatment with a mild base.[6] |

| Homoserine Lactone Formation | Cyclization of C-terminal methionine during HF cleavage. | C-terminal Met | Ensure t-butyl type protecting groups are removed prior to HF treatment.[6] |

| Glutamic Acid Cyclization | The protonated γ-carboxyl group of glutamic acid can form a pyrrolidone or be trapped by a scavenger. | Glu | Use of appropriate scavengers.[6] |

| Asp-Pro Bond Cleavage | Cleavage of the peptide bond between aspartic acid and proline can occur during HF treatment. | Asp-Pro | Minimize HF exposure time and temperature.[6] |

Experimental Protocols

Safety Precaution: Anhydrous HF, TFMSA, and TFA are extremely corrosive and toxic. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. An HF antidote (calcium gluconate) should be readily available when working with HF.[9]

General Peptide-Resin Preparation for Cleavage

-

After the final synthesis cycle, remove the N-terminal Boc group using 50% TFA in DCM.[9]

-

If the peptide contains His(Dnp) or Trp(CHO), these protecting groups must be removed prior to the final cleavage.[3][4]

-

Wash the peptide-resin thoroughly with DCM and then methanol to remove residual reagents.

-

Dry the peptide-resin under high vacuum for at least 3 hours, or overnight if possible.[5]

Protocol 1: Standard (High) HF Cleavage

This protocol is suitable for most peptides that do not contain sensitive amino acid residues.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavenger (e.g., anisole or p-cresol)

-

HF cleavage apparatus (Teflon/Kel-F)

-

Dry ice/methanol bath

-

Cold diethyl ether or methyl tert-butyl ether (MTBE)

-

Teflon-coated stir bar

Procedure:

-

Place the dried peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stir bar into the HF apparatus reaction vessel.[4]

-

Add the appropriate scavenger. For most peptides, add 1 mL of p-cresol per gram of resin.[10]

-

Secure the cap on the reaction vessel and cool it in a dry ice/methanol bath for at least 5-10 minutes.[4][8]

-

Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the cooled reaction vessel.[6][8]

-

Once the HF is collected, transfer the reaction vessel to an ice bath and stir the mixture at 0-5°C for 45-60 minutes.[6][8] For peptides containing Arg(Tos), the cleavage time may need to be extended up to 2 hours.[4][8]

-

After the reaction is complete, evaporate the HF under a vacuum.[6]

-

Suspend the resulting peptide and resin mixture in cold diethyl ether to precipitate the crude peptide.

-

Filter the mixture through a fine sintered glass funnel and wash the crude peptide thoroughly with cold ether to remove scavengers.[4]

-

Dry the crude peptide under vacuum.

-

Dissolve the peptide in an appropriate aqueous solvent for purification.

Protocol 2: Low-High HF Cleavage

This protocol is recommended for peptides containing sensitive residues like Cys, Met, or Trp.

Materials:

-

Same as Protocol 1, with the addition of dimethyl sulfide (DMS) and p-thiocresol (for Cys-containing peptides).

Procedure: Low HF Step:

-

Place the dried peptide-resin (e.g., 0.2 mmol) and a stir bar into the reaction vessel.

-

Add the scavenger cocktail. A typical mixture is 6.5 mL DMS and 1.0 mL p-cresol per gram of resin.[10] If the peptide contains Cys, use a mixture of p-cresol, DMS, and p-thiocresol.[8]

-

Cool the vessel in a dry ice/methanol bath for at least 5 minutes.

-

Distill a low amount of HF (approximately 2.5 mL per gram of resin) into the vessel.[10]

-

Stir the mixture at 0°C for 2 hours.[8]

-

Evaporate the HF and DMS under vacuum at 0°C.[8]

High HF Step:

-

Wash the resin with DCM or ethyl acetate to remove byproducts and dry under suction.[8]

-

Re-suspend the peptide-resin in the reaction vessel with a fresh scavenger (e.g., p-cresol, 1 mL/g).

-

Perform a standard high HF cleavage as described in Protocol 1 , steps 3-10.[8]

Protocol 3: Standard TFMSA Cleavage

This protocol is an alternative to HF cleavage and does not require a specialized apparatus.

Materials:

-

Dried peptide-resin

-

Trifluoromethanesulfonic acid (TFMSA)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., thioanisole, m-cresol)

-

Round-bottom flask with a stir bar

-

Ice bath

-

Cold diethyl ether or MTBE

Procedure:

-

Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar and cool in an ice bath.

-

Prepare the cleavage cocktail. A common cocktail consists of TFA, thioanisole, and m-cresol.

-

For every 100 mg of resin, add 1.0 mL of TFA and mix for 5-10 minutes.[4]

-

While stirring vigorously in the ice bath, slowly add 100 µL of TFMSA for every 100 mg of resin.[4]

-

Allow the flask to warm to room temperature and continue stirring for 90-120 minutes.[4]

-

Filter the resin using a fine sintered glass funnel and wash the resin with a small amount of TFA.[4]

-

Combine the filtrates and add 8-10 times the volume of cold ether or MTBE to precipitate the peptide.[4]

-

If necessary, store the mixture at 4°C overnight to facilitate precipitation.[4]

-

Filter the precipitated peptide and wash it with cold ether to remove scavengers.[4]

-

Dry the crude peptide under vacuum.

Visualized Workflows and Logic

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 9. Hf cleavage and deprotection from resins | PPTX [slideshare.net]

- 10. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 11. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols: The Role of Methyl (tert-butoxycarbonyl)-L-leucinate in Drug Discovery

Introduction

Methyl (tert-butoxycarbonyl)-L-leucinate, also known as Boc-L-leucine methyl ester, is a pivotal protected amino acid derivative extensively utilized in the fields of medicinal chemistry and pharmaceutical development. Its unique structural features, combining a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxyl group, make it an invaluable building block for the synthesis of complex peptides and small molecule drugs. The Boc group provides stable protection under various reaction conditions, yet can be readily removed under acidic conditions, allowing for precise and sequential peptide chain elongation. The methyl ester protects the carboxylic acid and enhances solubility in organic solvents, facilitating efficient coupling reactions.[][2]

These characteristics make Methyl (tert-butoxycarbonyl)-L-leucinate a versatile tool in the development of a wide range of therapeutics, including antiviral agents, protease inhibitors, and modulators of key signaling pathways in the central nervous system.[3][4] This document provides detailed application notes and experimental protocols for the use of Methyl (tert-butoxycarbonyl)-L-leucinate in drug discovery, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties and Data

A summary of the key physicochemical properties of Methyl (tert-butoxycarbonyl)-L-leucinate is presented in the table below. This data is essential for reaction planning, purification, and analytical characterization.

| Property | Value | Reference |

| IUPAC Name | methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate | [2] |

| Synonyms | Boc-L-Leu-OMe, N-(tert-Butoxycarbonyl)-L-leucine methyl ester | [2][3] |

| CAS Number | 63096-02-6 | [3] |

| Molecular Formula | C₁₂H₂₃NO₄ | [3] |

| Molecular Weight | 245.32 g/mol | [3] |

| Appearance | Light yellowish liquid | [3] |

| Density | 0.991 g/mL at 25 °C | [2] |

| Boiling Point | 205 °C | [2] |

| Melting Point | 147-149 °C | [2] |

| Optical Rotation | [α]D²⁰ = -32.91 ± 2º (c=1 in DMF) | [3] |

| Purity (HPLC) | ≥ 98% | [3] |

| Storage | Store at 0-8°C | [3] |

Applications in Drug Discovery

Methyl (tert-butoxycarbonyl)-L-leucinate serves as a crucial starting material or intermediate in the synthesis of a variety of bioactive molecules. Its applications span across multiple therapeutic areas.

Synthesis of Peptide-Based Therapeutics

The primary application of this compound is in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[3] It allows for the incorporation of the leucine residue into peptide chains, which is significant for the biological activity of many therapeutic peptides.

-

Leu-Enkephalin Analogues (Opioid Receptor Agonists): Leucine-enkephalin is an endogenous opioid peptide with analgesic properties.[5] Its analogues are synthesized to improve stability and potency. Methyl (tert-butoxycarbonyl)-L-leucinate can be used to introduce the C-terminal leucine residue in the synthesis of these analogues.[6]

-

Dopamine Receptor Modulators: The tripeptide L-prolyl-L-leucyl-glycinamide (PLG) and its analogues act as allosteric modulators of dopamine receptors, showing potential in the treatment of neurological and psychiatric disorders like Parkinson's disease and schizophrenia.[4][7] The synthesis of these peptidomimetics often involves the coupling of a protected leucine derivative.

Building Block for Protease Inhibitors

The leucine residue is frequently found in the recognition sequences of various proteases, making its derivatives valuable for the design of protease inhibitors. These inhibitors are crucial in the treatment of viral infections and cancer. While direct synthesis examples for some major protease inhibitors using the methyl ester are less common in readily available literature, the analogous Boc-L-leucine is a key component. For instance, the synthesis of the Hepatitis C virus protease inhibitor Boceprevir involves a (S)-tert-leucine moiety, which is structurally similar.[6]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving Methyl (tert-butoxycarbonyl)-L-leucinate and its derivatives.

Protocol 1: Synthesis of a Dipeptide (Boc-L-Phe-L-Leu-OMe)

This protocol describes the solution-phase synthesis of a protected dipeptide, a fundamental step in building larger peptide chains.

Workflow for Dipeptide Synthesis